L-2-Thiohistidine

Description

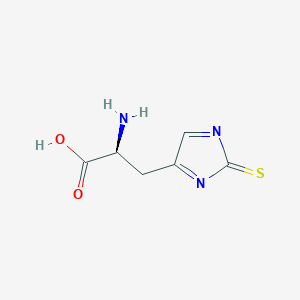

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

187.22 |

|---|---|

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of L 2 Thiohistidine

Enzymatic Formation of L-2-Thiohistidine

The creation of this compound is a multi-step enzymatic cascade that relies on the coordinated action of several key proteins. The pathway fundamentally involves the oxidative coupling of two precursor amino acids followed by a cleavage event to yield the final thiolated histidine. While the user-provided outline mentions OvoA and OvoB, it is crucial to clarify that the enzymes primarily responsible for sulfur insertion at the 2-position (to form 2-thiohistidine derivatives) are their homologs, EgtB and EgtE, respectively.

Role of Sulfoxide (B87167) Synthases (e.g., EgtB)

The initial and most chemically complex step in the biosynthesis is the formation of a carbon-sulfur bond. This reaction is catalyzed by a non-heme iron enzyme known as a sulfoxide synthase. In the context of 2-thiohistidine synthesis, the key enzyme is EgtB. EgtB is a mononuclear non-heme iron enzyme that catalyzes the O2-dependent oxidative coupling of the sulfur from a cysteine-containing molecule to the C2 position of the imidazole (B134444) ring of a histidine derivative.

The catalytic mechanism of sulfoxide synthases like EgtB is distinct from other iron-dependent oxygenases. The enzyme binds its substrates—typically a histidine derivative and a sulfur donor like cysteine or γ-glutamylcysteine (γ-GC)—at its active site, which features an iron atom coordinated by several histidine residues. EgtB specifically acts on Nα-trimethylhistidine (hercynine), the methylated form of histidine, to produce hercynyl-γ-glutamylcysteine sulfoxide. The regioselectivity of EgtB is critical; it exclusively directs the sulfur attack to the C2 carbon of the imidazole ring, a feature that distinguishes it from its homolog OvoA, which targets the C5 position to initiate ovothiol synthesis. Some studies have shown that the substrate itself, particularly the N-methylation of histidine, can influence this regioselectivity, with some enzymes like OvoA exhibiting promiscuity and producing 2-thio derivatives under certain conditions.

Contributions of β-Lyases (e.g., EgtE)

Following the C-S bond formation and creation of the sulfoxide intermediate, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent β-lyase is required to cleave the cysteine-derived portion from the molecule. In the ergothioneine (B1671048) pathway, this function is performed by the enzyme EgtE. EgtE acts on the sulfoxide intermediate, cleaving the C-S bond to release pyruvate (B1213749) and ammonia, leaving behind the 2-thiolated histidine derivative, which is ergothioneine in the canonical pathway. The action of this C-S lyase is the final key step that results in the net transfer of a sulfur atom from cysteine to histidine. The activity of β-lyases is not uncommon in cellular metabolism, with various forms participating in the breakdown of cysteine S-conjugates.

Biosynthetic Precursor Involvement (L-Histidine, L-Cysteine)

The fundamental building blocks for this compound are two common amino acids: L-histidine and L-cysteine. L-histidine provides the core imidazole structure that will be thiolated, while L-cysteine serves as the sulfur donor. In many organisms, particularly those producing ergothioneine, L-histidine first undergoes trimethylation at its α-amino group to form hercynine (B1221785), a reaction catalyzed by the methyltransferase EgtD using S-adenosylmethionine (SAM) as a methyl donor. Similarly, in some pathways, L-cysteine is first combined with glutamate (B1630785) to form γ-glutamylcysteine (γ-GC), the substrate for EgtB. However, simpler pathways exist, such as in the fungus Neurospora crassa, where the sulfoxide synthase (Egt1) can directly use L-cysteine instead of γ-GC.

| Component | Role in this compound Biosynthesis | Key Enzymes Involved | Reference |

|---|---|---|---|

| L-Histidine | Provides the core imidazole ring structure. Often Nα-trimethylated to hercynine first. | EgtD (Methyltransferase) | |

| L-Cysteine | Acts as the primary sulfur donor for the thionation reaction. | EgtB/Egt1 (Sulfoxide Synthase) | |

| γ-Glutamylcysteine | An alternative, activated sulfur donor used by some EgtB enzymes. | EgtA (γ-glutamylcysteine synthetase) |

Genetic and Evolutionary Aspects of Thiohistidine Biosynthesis

The capacity to synthesize thiohistidines is not universal and is encoded by specific gene clusters found in the genomes of certain bacteria and fungi. The study of these genes provides insight into the pathway's distribution and evolutionary origins.

Identification of Biosynthetic Genes

The genes responsible for this compound and ergothioneine biosynthesis are typically organized into a metabolic gene cluster, often referred to as the egt cluster. The identification of these clusters was a significant breakthrough, enabling the in vitro reconstitution of the entire pathway. A typical egt gene cluster includes:

egtA : Encodes a γ-glutamylcysteine synthetase.

egtB : Encodes the crucial sulfoxide synthase that forms the C-S bond.

egtC : Encodes an amidohydrolase that removes the glutamyl group from the intermediate in some pathways.

egtD : Encodes the histidine methyltransferase.

egtE : Encodes the PLP-dependent C-S lyase that completes the synthesis.

The presence of this gene cluster in an organism's genome is a strong indicator of its ability to produce ergothioneine and its precursor, 2-thiohistidine.

| Gene | Enzyme Product | Function in Pathway | Reference |

|---|---|---|---|

| egtA | γ-glutamylcysteine synthetase | Synthesizes the sulfur donor γ-glutamylcysteine. | |

| egtB | Sulfoxide Synthase | Catalyzes the oxidative C-S bond formation at the C2 position. | |

| egtC | Amidohydrolase | Removes the glutamyl moiety from the sulfoxide intermediate. | |

| egtD | Histidine Methyltransferase | Trimethylates the α-amino group of L-histidine to form hercynine. | |

| egtE | C-S Lyase | Cleaves the intermediate to form the final 2-thiohistidine product. |

Evolutionary Origins of Thiohistidine Pathways

The biosynthesis of thiohistidines showcases a fascinating evolutionary divergence. The two major forms, 2-thiohistidines (like ergothioneine) and 5-thiohistidines (ovothiols), are synthesized by homologous enzymes that have evolved to perform a similar reaction with different regioselectivity. The sulfoxide synthases EgtB and OvoA share a common ancestor but differ in their ability to direct sulfur insertion to either the C2 or C5 position of the histidine imidazole ring.

This divergence likely represents an ancient evolutionary event, allowing organisms to produce two structurally similar but functionally distinct antioxidant molecules. The evolutionary success and distribution of these pathways, sometimes through horizontal gene transfer, underscore the physiological importance of these unique sulfur-containing amino acids in protecting against oxidative stress across different biological kingdoms. The fact that some organisms have lost the ability to synthesize these compounds, while others have retained or acquired it, points to complex selective pressures related to specific environmental niches and metabolic needs.

Microbial and Organismal Distribution of Biosynthetic Capabilities

The ability to synthesize this compound and its derivatives is not ubiquitous across all life forms. It is primarily found in specific groups of microorganisms. These organisms possess the unique enzymatic machinery required to catalyze the formation of the thiol group on the imidazole ring of histidine. The most well-studied derivative is L-ergothioneine, the trimethylated betaine (B1666868) of 2-thiohistidine. nih.gov The biosynthetic pathways leading to ergothioneine inherently involve the creation of the core this compound structure.

Presence in Fungi and Mycobacteria

Fungi and mycobacteria are prominent producers of ergothioneine, and consequently, possess the biosynthetic pathways that construct the this compound framework. nih.govnih.govresearchgate.net In these organisms, the synthesis of ergothioneine is a key metabolic process, with dedicated enzymatic systems.

In fungi, such as Neurospora crassa, the biosynthesis of ergothioneine is a concise pathway involving two primary enzymes. mdpi.comresearchgate.net A single enzyme, Egt1, performs both the initial trimethylation of histidine and the subsequent carbon-sulfur bond formation with cysteine to create a hercynylcysteine sulfoxide intermediate. mdpi.comresearchgate.net This intermediate is then acted upon by a second enzyme, Egt2, a C-S lyase, to produce ergothioneine. mdpi.com

Mycobacteria, including Mycobacterium smegmatis, utilize a slightly more complex, five-gene cluster (egtA-E) for ergothioneine synthesis. researchgate.netchimia.ch The process begins with the trimethylation of L-histidine by the methyltransferase EgtD. researchgate.net The enzyme EgtB then catalyzes the crucial C-S bond formation between this trimethylated histidine and γ-glutamylcysteine. nih.govresearchgate.net Subsequent enzymatic steps involving EgtC and EgtE modify this intermediate to yield the final ergothioneine product. researchgate.net The presence of these pathways underscores the capability of fungi and mycobacteria to synthesize the 2-thiohistidine moiety. nih.govchimia.ch

Table 1: Key Enzymes in this compound Moiety Biosynthesis in Fungi and Mycobacteria

| Organism Group | Key Enzymes | Function in Pathway | Reference |

| Fungi (e.g., Neurospora crassa) | Egt1 | Histidine trimethylation and C-S bond formation | mdpi.comresearchgate.net |

| Egt2 | C-S lyase, final step to ergothioneine | mdpi.com | |

| Mycobacteria (e.g., Mycobacterium smegmatis) | EgtD | Histidine methyltransferase | nih.govresearchgate.net |

| EgtB | Sulfoxide synthase, C-S bond formation | nih.govresearchgate.netrsc.org | |

| EgtC | Glutamate removal | researchgate.net | |

| EgtE | C-S lyase, final step to ergothioneine | nih.govresearchgate.net |

Occurrence in Actinobacteria and Cyanobacteria

The biosynthetic capability for this compound derivatives extends to other bacterial phyla, notably Actinobacteria and Cyanobacteria. nih.govcsic.es These microorganisms are also known producers of ergothioneine, indicating their possession of the necessary enzymatic tools for 2-thiolation of histidine. nih.govacs.org

Actinobacteria utilize a biosynthetic pathway for ergothioneine similar to that found in mycobacteria, which are themselves a type of Actinobacteria. nih.govcsic.es This involves a series of enzymatic reactions that start with the methylation of histidine and proceed through the formation of a C-S bond to introduce the sulfur atom at the C2 position of the imidazole ring. nih.gov

Cyanobacteria also synthesize ergothioneine, which is significant given their photosynthetic lifestyle and consequent exposure to high levels of oxidative stress. nih.govacs.org The common pathway in cyanobacteria involves a histidine methyltransferase and an iron-dependent sulfoxide synthase, EgtB, which catalyzes the key oxygen-dependent coupling of a cysteine-derived sulfur donor to the histidine core. acs.org The discovery of ergothioneine production in these bacteria highlights the evolutionary importance of the this compound structure in diverse bacterial lineages. acs.org

Table 2: Distribution of this compound Derivative Biosynthesis in Bacteria

| Bacterial Group | Known to Synthesize Ergothioneine? | Key Biosynthetic Enzymes | Reference |

| Actinobacteria | Yes | Egt enzyme suite (similar to Mycobacteria) | nih.govcsic.es |

| Cyanobacteria | Yes | Histidine methyltransferase, EgtB (sulfoxide synthase) | nih.govacs.org |

Metabolic Adaptations to Specific Environments

The production of this compound derivatives like ergothioneine is not a random metabolic trait but appears to be a significant adaptation to specific environmental pressures, particularly oxidative stress. nih.govroyalsocietypublishing.org Many organisms that synthesize these compounds are frequently exposed to conditions that generate reactive oxygen species (ROS), such as high oxygen levels, drought, or intense light. acs.org

The ability to synthesize thiohistidines provides a powerful defense mechanism against oxidative damage. nih.gov For instance, in cyanobacteria, ergothioneine biosynthesis is thought to be crucial for mitigating the oxidative stress associated with oxygenic photosynthesis. acs.org Similarly, the presence of these compounds in pathogenic microbes may help them defend against the oxidative burst produced by the host's immune system. open.ac.uk The evolution of thiohistidine biosynthesis in diverse microorganisms points to its fundamental role in cellular protection and survival in challenging environments. acs.orgroyalsocietypublishing.org This metabolic adaptation allows organisms to thrive in ecological niches where oxidative stress is a constant challenge. nih.gov

Biological Roles and Molecular Mechanisms of L 2 Thiohistidine

Role in Cellular Redox Homeostasis

L-2-Thiohistidine plays a crucial role in maintaining cellular redox balance through its ability to counteract oxidative stress. It achieves this by directly scavenging harmful reactive oxygen species (ROS), protecting cellular components from oxidative damage, and modulating key signaling pathways involved in the oxidative stress response.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

The thiol group in this compound is central to its antioxidant activity, enabling it to neutralize a variety of reactive oxygen species. This capability is critical in defending cells against oxidative damage.

Research has demonstrated the potent radical-scavenging abilities of this compound and its derivatives. For instance, a peptide analogue containing 2-thiohistidine was found to completely quench hydroxyl radicals (•OH) in experimental assays. nih.govresearchgate.net Hydroxyl radicals are among the most reactive and damaging ROS, capable of indiscriminately attacking cellular macromolecules. frontiersin.org

Furthermore, studies utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays have confirmed the antioxidant capacity of this compound. The 2-thiohistidine analogue of the GHK-tripeptide demonstrated a remarkable ability to completely scavenge ABTS radicals. nih.govresearchgate.netnih.gov This enhanced antioxidant capacity suggests that incorporating this compound into peptide structures can significantly boost their radical-scavenging potential. nih.govresearchgate.net The mechanism of action involves the sulfur atom, which can undergo redox reactions to detoxify these harmful radicals.

Table 1: ROS Scavenging Activity of this compound Analogues

| Radical Species | This compound Analogue | Scavenging Effect | Reference |

|---|---|---|---|

| Hydroxyl (•OH) | 2-thioHis analogue of GHK-tripeptide | Complete quenching | nih.govresearchgate.net |

| ABTS | 2-thioHis analogue of GHK-tripeptide | Complete quenching | nih.govresearchgate.netnih.gov |

| DPPH | 2-thioHis-containing peptides | Strong scavenging properties | nih.gov |

Protection Against Oxidative Damage in Cellular Models

The ROS-scavenging capabilities of this compound translate into a protective effect against oxidative damage in cellular environments. By neutralizing free radicals, this compound helps to prevent damage to vital cellular components such as lipids, proteins, and DNA. researchgate.net

In neuronal cell models, treatment with a 2-mercapto-L-histidine derivative resulted in decreased levels of reactive oxygen species when compared to untreated cells under oxidative stress conditions, highlighting its protective role. Similarly, studies on human hepatoma cells have shown that peptides containing histidine can increase the levels of antioxidative enzymes, contributing to the maintenance of redox balance. researchgate.net this compound's ability to protect cells from oxidative stress is a key aspect of its biological function.

Modulation of Oxidative Stress Signaling Pathways

Beyond direct ROS scavenging, this compound and its derivatives can modulate cellular signaling pathways that govern the oxidative stress response. One of the most critical of these is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. preprints.org There, it activates the expression of a suite of antioxidant and cytoprotective genes. preprints.org

Derivatives of 5-thiohistidine have been shown to promote the nuclear translocation of Nrf2, suggesting a role in upregulating the endogenous antioxidant defense system. open.ac.uk This modulation of key signaling pathways represents an indirect but powerful mechanism by which this compound contributes to cellular protection against oxidative stress. researchgate.net

Metal Ion Coordination and Chelation Properties

The imidazole (B134444) ring and the thiol group of this compound provide effective sites for the coordination of metal ions, particularly transition metals. This chelation ability is crucial for its biological functions, as it can influence the activity of metalloproteins and prevent metal-induced toxicity.

Interaction with Transition Metals (e.g., Cu(II), Zn(II))

This compound and its derivatives exhibit a strong affinity for transition metal ions such as copper (Cu(II)) and zinc (Zn(II)). nih.gov The thiol group is a key player in this interaction, enabling the binding of these metal ions. Theoretical and experimental studies have shown that the imidazole ring of histidine also plays a significant role in coordinating with Zn(II) and Cu(II). nih.gov

The substitution of histidine with 2-thiohistidine in peptides has been shown to impart strong copper-binding properties. nih.gov Spectroscopic analyses, including electron paramagnetic resonance (EPR), have confirmed the formation of Cu(II) complexes with 2-thiohistidine-containing peptides. nih.gov This ability to chelate redox-active metals like copper is significant because it can prevent the metal from participating in redox cycling reactions that generate damaging reactive oxygen species. nih.gov The stability of these metal complexes can vary, with some studies on related compounds suggesting a binding hierarchy where Cu(II) forms more stable complexes than Zn(II). researchgate.net

Table 2: Metal Ion Coordination Properties of this compound and its Analogues

| Metal Ion | Interacting Moiety | Method of Observation | Outcome | Reference |

|---|---|---|---|---|

| Cu(II) | 2-thioHis in peptides | EPR Spectroscopy, UV-Vis Spectroscopy | Strong binding, complex formation | nih.gov |

| Zn(II) | Thiol group | EXAFS analysis | Binding via thiolate group | |

| Cu(II), Zn(II) | Imidazole ring, amino N, carbonyl O | Density Functional Theory (DFT) | Cation-π interaction, enhanced water affinity | nih.gov |

Influence on Metalloprotein Function and Enzymatic Activities

By chelating metal ions, this compound can modulate the function of metalloproteins and the activity of enzymes that rely on metal cofactors. The coordination of metal ions is critical for the structure and function of many proteins. nih.gov For instance, the binding of this compound to copper ions can influence the activity of copper-dependent enzymes.

This modulation can be either inhibitory or activating, depending on the specific enzyme and the concentration of the chelator. By sequestering metal ions, this compound can prevent metal-induced toxicity and regulate enzymatic pathways. For example, in the case of the fungus Candida albicans, the antifungal activity of a 2-mercapto-L-histidine derivative was linked to its ability to chelate Cu(II). This highlights the potential of this compound to influence biological systems by controlling the availability and reactivity of essential metal ions. nih.gov

Prevention of Metal-Induced Reactive Species Generation

This compound and its analogue, ergothioneine (B1671048), exhibit significant metal-chelating properties, particularly towards copper(II) ions. nih.gov This ability is crucial in preventing the generation of reactive oxygen species (ROS) that can cause oxidative damage to vital biological macromolecules. nih.govmdpi.com The thiol group within the this compound structure is key to this function, enabling the binding of metal ions and thereby preventing their participation in redox cycling reactions that produce harmful ROS. nih.gov

Research has demonstrated that ergothioneine, a trimethylated derivative of 2-thiohistidine, forms a redox-inactive complex with copper, effectively halting the generation of ROS from hydrogen peroxide. researchgate.net This chelation of divalent metal ions like Cu(II) has been shown to decrease the production of ROS. researchgate.net Studies incorporating 2-thiohistidine into peptides have confirmed that this substitution imparts strong copper-binding and antioxidant properties to the resulting molecules. nih.govresearchgate.netnih.gov The binding of these thiohistidine compounds to copper ions can increase the redox potential for the reduction of Cu(II) to Cu(I), thereby inhibiting the oxidative damage that can be caused by such copper ions. researchgate.net

The interaction between this compound derivatives and metal ions is a critical mechanism for cellular protection. By sequestering metal ions, these compounds effectively neutralize a major catalyst for the formation of damaging reactive oxygen species.

Involvement in Other Biological Processes

Beyond its direct antioxidant functions, this compound and its related compounds are implicated in a variety of other essential biological processes.

Inhibition of Pathogenic Microbial Growth

This compound and its derivatives have demonstrated the ability to inhibit the growth of certain pathogenic fungi and bacteria. For instance, at a concentration of 1 mM, 2-mercapto-L-histidine has been shown to reduce the viability of the opportunistic fungal pathogen Candida albicans by 80%. This antifungal activity is linked to its ability to chelate copper ions and quench thiol-dependent ROS.

The antimicrobial potential of thiohistidine-containing compounds extends to bacteria as well. While some studies have shown that certain synthetic short antimicrobial peptides containing histidine have limited antibacterial activity, the incorporation of this compound can enhance these properties. d-nb.info For example, polyester-based dendrimers functionalized with L-histidine have shown antibacterial effects. mdpi.com The ability of this compound and its derivatives to interfere with microbial growth suggests their potential as a basis for developing new antimicrobial agents. nih.gov

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound/Derivative | Pathogen | Effect | Reference |

|---|---|---|---|

| 2-Mercapto-L-histidine (1 mM) | Candida albicans | 80% reduction in viability | |

| Polyester-based dendrimers with L-histidine | Various bacteria | Antibacterial effects | mdpi.com |

| Quinaldic acid derivatives | Influenza A/H5N1 virus | Antiviral activity | researchgate.net |

| Cyclo(Phe-Pro) | HT-29 colon cancer cells | Inhibition of cancer cell growth | conicet.gov.ar |

Contributions to Specialized Cellular Functions (e.g., fertilization, larval development)

Derivatives of this compound, particularly ovothiols, play crucial roles in the specialized cellular processes of marine invertebrates, such as fertilization and larval development. nih.govnih.gov In sea urchins, ovothiols are present in high concentrations in eggs and are believed to protect against the oxidative stress that occurs during fertilization and subsequent larval development. nih.govnih.govunina.itresearchgate.netopen.ac.uk

The biosynthesis of ovothiol is important not only during fertilization but also throughout larval development. unina.it After the maternal supply of the enzyme responsible for ovothiol synthesis (ovoA) is used up, the embryo begins to produce its own at the pluteus stage, a critical time of body plan reorganization. unina.it The production of ovothiol is also regulated by the presence of metals and toxic algal blooms, highlighting its role as a protective molecule against environmental stressors during these vulnerable life stages. unina.itresearchgate.net

Impact on Cellular Defense Mechanisms

This compound and its derivatives are integral to cellular defense mechanisms, primarily through their potent antioxidant activity. nih.gov The thiol group in 2-mercapto-L-histidine is readily oxidized, a key feature of its ability to neutralize free radicals and protect cells from oxidative stress. This antioxidant capacity is crucial for defending against cellular damage. nih.gov

Ergothioneine, a well-studied derivative, is recognized as a physiologic cytoprotectant. acs.org It is synthesized by various microbes and accumulates in animal tissues, suggesting a fundamental role in cellular life. acs.orgnih.gov Its resistance to autoxidation at physiological pH makes it a stable and effective antioxidant. nih.gov The presence of a specific transporter for ergothioneine in animals underscores its biological importance. nih.gov

Furthermore, in some pathogenic microbes, ergothioneine may enhance virulence and resistance to the host's defense mechanisms. acs.org Ovothiols also act as a defense against the host's immune system during parasitic infections. nih.govresearchgate.net

L 2 Thiohistidine in Structural Biology and Molecular Interactions

Interactions with Proteins and Peptides

The substitution of the canonical amino acid histidine with L-2-thiohistidine in peptide sequences has been shown to confer novel and enhanced properties to the resulting peptides. This has opened up new possibilities for the design of bioactive peptides with specific functions.

Incorporation into Peptide Sequences (e.g., as a histidine analogue)

This compound serves as a structural analogue of histidine, and importantly, it possesses the necessary α-amino and α-carboxylic acid groups that allow for its incorporation into peptide chains through standard peptide synthesis protocols. This is a key advantage over its betaine (B1666868) derivative, ergothioneine (B1671048) (EGT), which cannot be incorporated into peptides due to its trimethylated α-nitrogen. nih.gov

Historically, the incorporation of 2-thioHis into peptides was considered challenging due to the harsh conditions reportedly required to protect the thione group during synthesis and the subsequent deprotection steps. open.ac.ukresearchgate.net However, a significant breakthrough was the development of a novel strategy that leaves the thione group unprotected during solid-phase peptide synthesis (SPPS). nih.gov This approach was based on the observation of the low reactivity of the thione in EGT with the highly electrophilic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). open.ac.uk This streamlined method has made the synthesis of 2-thioHis-containing peptides more accessible, enabling further exploration of their properties.

Researchers have successfully synthesized analogues of several bioactive peptides by replacing histidine with 2-thioHis, including carnosine (βAH), GHK-tripeptide, and HGPLGPL. nih.gov This substitution allows for the introduction of an EGT-like moiety into a peptide, thereby imparting unique characteristics. Furthermore, the use of semisynthesis has enabled the creation of mutant versions of enzymes like thioredoxin reductase that contain 2-thiohistidine, providing a powerful tool for mechanistic studies. libretexts.org

Influence on Peptide Antioxidant and Metal-Binding Capacity

A primary driver for incorporating this compound into peptides is to enhance their antioxidant and metal-binding capabilities. nih.gov The substitution of histidine with 2-thioHis has been demonstrated to impart strong antioxidant, radical-scavenging, and copper-binding properties to the resulting peptides. researchgate.net

In studies comparing histidine-containing peptides to their 2-thioHis counterparts, the latter consistently exhibit superior antioxidant activity. For instance, while the native GHK peptide (Gly-His-Lys) has some antioxidant function, its 2-thioHis analogue shows a remarkable increase in this capacity. libretexts.org Research has shown that the 2-thioHis analogue of GHK-tripeptide was able to completely quench hydroxyl and ABTS radicals in assays, with an antioxidant capacity significantly greater than that of free 2-thioHis alone. nih.gov This suggests a synergistic effect when 2-thioHis is part of a peptide structure.

The enhanced antioxidant activity is attributed to the ability of the 2-thiohistidine residue to scavenge reactive oxygen species (ROS). mdpi.com This is a critical function, as uncontrolled ROS can lead to cellular damage.

The metal-binding capacity, particularly for copper (Cu(II)), is also significantly influenced by the presence of 2-thioHis. Ergothioneine is known to chelate metals like Cu(II) and prevent them from participating in redox cycling reactions that generate harmful ROS. By incorporating 2-thioHis into peptides, this beneficial metal-chelating property can be conferred upon the peptide. The ability of 2-thioHis-containing peptides to bind copper has been qualitatively confirmed using techniques such as low-temperature electron paramagnetic resonance (EPR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy.

| Peptide | Key Residue | Observed Antioxidant Activity | Reference |

|---|---|---|---|

| GHK-tripeptide | Histidine | Moderate antioxidant and metal chelation properties. | matrixscience.com |

| GHK-tripeptide analogue | This compound | Strong antioxidant and radical scavenging properties; completely quenched hydroxyl and ABTS radicals. | nih.gov |

| Carnosine (βAH) | Histidine | Important antioxidant and metal chelation properties in muscle tissue. | matrixscience.com |

| Carnosine (βAH) analogue | This compound | Enhanced antioxidant and metal chelation properties compared to the native peptide. | |

| SS-31 | Dimethyltyrosine | Protects mitochondria from lipid peroxidation. | wikipedia.org |

| SS-31 analogue | This compound | Synthesized to test for improved antioxidant function. | wikipedia.org |

Formation of Disulfide Linkages and Protein Crosslinking

The thiol group (-SH) of this compound has the potential to undergo oxidation to form disulfide bonds (-S-S-). This reactivity is fundamental to its role in redox homeostasis and presents the possibility of forming stable covalent bonds that are critical for protein crosslinking. thermofisher.com The formation of disulfide bridges between cysteine residues is a well-established mechanism for stabilizing protein tertiary and quaternary structures. thermofisher.com

In its thiol form, this compound can react with another thiol-containing molecule to form a disulfide bridge. However, it's important to note that this compound exists in equilibrium between its thione and thiol forms, with the thione form being predominant in solution. nih.gov The thione form exhibits low reactivity towards thiol/disulfide exchange, which is a key reason why it can be used in peptide synthesis without a protecting group. nih.govresearchgate.net

Despite the lower reactivity of the dominant thione form, the thiol group can be oxidized under certain conditions, such as in the presence of hydrogen peroxide, to form disulfides. This property makes this compound a candidate for use as a crosslinking agent in applications like peptide synthesis and hydrogel formation. The ability to form disulfide linkages allows for the creation of new conformational constraints in peptides, for example, by bridging two this compound residues within a peptide chain. researchgate.net

Enzyme-L-2-Thiohistidine Interactions

The structural similarity of this compound to other biologically important molecules allows it to interact with various enzymes, acting as a substrate in key antioxidant systems.

Substrate Recognition by Thioredoxin Reductase

Mammalian thioredoxin reductase (TrxR), a selenoenzyme crucial for maintaining cellular redox balance, has been shown to recognize and reduce oxidized forms of ergothioneine. creative-proteomics.com Given that this compound is the direct precursor to ergothioneine, its disulfide form is also a substrate for this enzyme system. creative-proteomics.com

Specifically, the disulfide of 2-thioHis can be reduced by TrxR. creative-proteomics.com This enzymatic recycling is selenium-dependent, as non-selenium-containing TrxR enzymes show little to no ability to reduce the disulfide. This discovery highlights a direct enzymatic recycling system for oxidized thiohistidine compounds and suggests a potential link between selenium and ergothioneine/2-thiohistidine redox biology. libretexts.orgcreative-proteomics.com The ability of TrxR to reduce the disulfide of 2-thioHis underscores the importance of this enzyme in mitigating oxidative stress by regenerating the reduced, active form of this antioxidant molecule. creative-proteomics.com

Substrate Recognition by Glutathione (B108866) Reductase

The glutathione system is another major antioxidant defense mechanism in mammalian cells. Glutathione reductase (GR) is the enzyme responsible for recycling oxidized glutathione (GSSG) back to its reduced form (GSH). creative-proteomics.com

Research has demonstrated that the disulfide of 2-thioHis is a poor substrate for glutathione reductase by itself. creative-proteomics.com However, the presence of glutathione (GSH) significantly stimulates the reduction of the 2-thioHis disulfide. creative-proteomics.com The proposed mechanism involves GSH attacking the 2-thioHis disulfide to form a mixed disulfide, which can then be more efficiently reduced by GR or further react with another GSH molecule to form GSSG, a direct substrate for GR. creative-proteomics.com While the glutathione system is reportedly more efficient at reducing the disulfide of 2-thioHis compared to the thioredoxin system, TrxR has the advantage of being able to directly reduce it without the aid of another small molecule thiol. creative-proteomics.com

| Enzyme | Interaction with 2-thioHis Disulfide | Cofactor/Helper Molecule Requirement | Relative Efficiency | Reference |

|---|---|---|---|---|

| Thioredoxin Reductase (Sec-TrxR) | Directly reduces the disulfide. | Selenium (in the enzyme's active site) is required. | Less efficient than the GR/GSH system. | creative-proteomics.com |

| Glutathione Reductase (GR) | Poor substrate on its own. | Requires the presence of reduced glutathione (GSH). | 10-fold more efficient than the Sec-TrxR system. | creative-proteomics.com |

Functional Implications of Thione/Thiol Tautomerism in Biological Contexts

The existence of this compound as a tautomeric mixture of thione and thiol forms is central to its biological functions. The equilibrium between these two forms, and the predominance of the thione tautomer under physiological conditions, dictates its chemical reactivity, stability, and mode of interaction within biological systems.

At a physiological pH, this compound is predominantly found in its thione form. nih.govresearchgate.netnih.govencyclopedia.pub This characteristic imparts considerable stability to the molecule, making it notably resistant to autoxidation, a process that readily affects many other biological thiols. nih.govchemicalforums.com This inherent stability is a crucial aspect of its biological role, preventing its spontaneous and non-specific oxidation. ias.ac.in

The thione/thiol tautomerism significantly influences the redox properties of this compound. It possesses an unusually high redox potential for a thiol-containing compound, which is approximately +0.06 V. This is in sharp contrast to other significant biological thiols like glutathione, which have a much lower redox potential, typically in the range of -0.2 to -0.4 V. nih.gov The high pKa of the thiol group, around 10.8, further contributes to its stability by making deprotonation to the more reactive thiolate less favorable under neutral pH conditions. nih.govchemicalforums.com

Despite its resistance to oxidation, the 2-thiohistidine moiety is a powerful antioxidant. When it is incorporated into peptide structures, it confers potent radical-scavenging capabilities. researchgate.netnsf.govnih.gov Research has demonstrated that peptide analogues containing 2-thiohistidine can effectively neutralize highly reactive species such as hydroxyl and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. nsf.govnih.gov Notably, the antioxidant capacity of these peptides can surpass that of the free amino acid, suggesting a synergistic effect within the peptide structure. nsf.govnih.gov

Another critical function derived from its tautomeric nature is the chelation of metal ions. The thione form of this compound and its naturally occurring derivative, ergothioneine, exhibit a strong ability to form stable complexes with metal ions. researchgate.net It shows a particular affinity for copper (II), forming a redox-inactive complex that prevents the metal from participating in harmful redox-cycling reactions that can generate reactive oxygen species. nsf.govnih.gov

The specific tautomeric form is also critical for enzyme inhibition. Studies using the analogous thione-containing anti-thyroid drug, methimazole, have shown that the thione tautomer is the active form for inhibiting peroxidase enzymes. ias.ac.in The stability of the thione form is believed to be a reason for its high anti-thyroid activity. ias.ac.in Furthermore, research on the inhibition of lactoperoxidase has highlighted that a free N-H group within the thione structure is vital for effective inhibition, underscoring the importance of the specific chemical features of the predominant tautomer. ias.ac.in

Research Findings on Thione/Thiol Tautomerism

| Property | This compound/Ergothioneine | Glutathione | Implication |

| Predominant Form (Physiological pH) | Thione nih.govresearchgate.netnih.gov | Thiol | High stability and resistance to autoxidation. nih.gov |

| Redox Potential | +0.06 V nih.gov | -0.24 V chemicalforums.com | Lower tendency to be oxidized compared to other biological thiols. chemicalforums.com |

| Thiol pKa | ~10.8 nih.govchemicalforums.com | 8.9 chemicalforums.com | Less reactive as a nucleophile at neutral pH. nih.gov |

| Metal Chelation | Forms stable, redox-inactive complexes, especially with Cu(II). researchgate.netnsf.govnih.gov | Can chelate metals, but complexes may still be redox-active. | Prevents metal-catalyzed generation of reactive oxygen species. nih.gov |

| Antioxidant Action | Potent radical scavenger, especially when incorporated into peptides. nsf.govnih.gov | Major cellular antioxidant, involved in enzymatic and non-enzymatic processes. encyclopedia.pub | Provides targeted protection against oxidative stress. |

Methodological Approaches in L 2 Thiohistidine Research

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of L-2-thiohistidine and its derivatives are fundamental to understanding its role in biochemical processes. Researchers utilize a combination of chromatographic and spectroscopic methods to achieve this.

Chromatographic Methods (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound. This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for both quantification and structural identification of the compound and its metabolites.

In a typical LC-MS analysis, this compound is first separated from other components in a complex mixture using a chromatography column. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured. This provides a highly specific and sensitive means of detection. For instance, mass spectrometric analysis of synthesized this compound has revealed a characteristic peak at a mass-to-charge ratio (m/z) of 188.1. nih.gov Furthermore, LC-MS is instrumental in purity assessments, confirming the molecular weight of the synthesized compound.

A rapid and robust LC-MS/MS (tandem mass spectrometry) method has been developed for the quantitative measurement of underivatized amino acids, which can be applied to this compound analysis. sciex.com This method utilizes a survey scan with multiple reaction monitoring (MRM) to trigger the acquisition of high-sensitivity MS/MS data, enabling conclusive identification and quantification in a single run. sciex.com The use of isotopically labeled internal standards, such as 13C- and 15N-labeled L-histidine, can further enhance the accuracy of quantification. zivak.com

The following table summarizes the chromatographic conditions that can be adapted for this compound analysis:

| Parameter | Value |

| Column | ACE 3 AQ, 0.5 x 150 mm |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | 2% to 20% B over 5 minutes |

| Flow Rate | 20 µL/min |

| Injection Volume | 2 µL |

| This data is based on a method developed for free amino acid analysis and can be optimized for this compound. sciex.com |

Spectroscopic Characterization of Interactions (e.g., UV-Vis, EPR, NMR, Resonance Raman, Mössbauer)

A variety of spectroscopic techniques are employed to characterize this compound and its interactions with other molecules, particularly metal ions. These methods provide detailed information about the compound's structure, electronic properties, and binding behavior.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions in molecules. This compound exhibits a strong absorbance in the UV region due to its imidazothione group, with a maximum absorbance (λmax) at 257 nm. nih.gov This characteristic absorption is useful for its detection and for monitoring its interactions. For example, the binding of Cu(II) to this compound and its peptide analogues can be qualitatively and quantitatively assessed by observing changes in the UV-Vis spectrum. nih.govresearchgate.net The formation of a complex between carnosine (a dipeptide containing histidine) and Cu(II) results in a blue complex detectable at 630 nm. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying species with unpaired electrons, such as metal ions like Cu(II) and radicals. It has been used to investigate the coordination environment of Cu(II) when bound to this compound-containing peptides. nih.gov Low-temperature EPR spectra provide insights into the geometry of the metal complex and can help determine binding stoichiometry and dissociation constants. nih.gov For instance, EPR data has suggested a 2:1 peptide-to-Cu(II) binding ratio for a 2-thiohistidine-containing analogue of carnosine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of this compound and its derivatives. Both ¹H NMR and ¹³C NMR are used to confirm the synthesis of the compound and to characterize its structure in solution. nih.govnih.gov For example, the ¹H-NMR spectrum of this compound in D₂O/DCl shows characteristic signals for its protons, and the ¹³C-NMR spectrum reveals the chemical shifts of its carbon atoms. nih.gov

Mössbauer Spectroscopy: While less commonly cited specifically for this compound, Mössbauer spectroscopy is a valuable technique for studying iron-containing systems. It could be applied to investigate the interactions of this compound with iron centers in enzymes or other biomolecules, providing information on the iron's oxidation state and coordination environment. researchgate.net

The following table summarizes key spectroscopic data for this compound:

| Technique | Observation | Reference |

| UV-Vis | λmax at 257 nm | nih.gov |

| ¹H-NMR (D₂O/DCl) | δ 3.06–3.20 (2H), 4.21 (1H), 6.79 (1H) | nih.gov |

| ¹³C-NMR (D₂O/DCl) | δ 25.32, 51.82, 115.96, 123.23, 156.49, 170.38 | nih.gov |

Mass Spectrometry for Metabolite Profiling and Oxidation Product Identification

Mass spectrometry (MS) is a critical tool for identifying the metabolites and oxidation products of this compound, shedding light on its metabolic fate and antioxidant mechanisms. High-resolution mass spectrometers, such as the Thermo Q Exactive, are used to obtain accurate mass measurements, which aids in the identification of unknown compounds. nih.gov

For example, MS analysis has been used to identify the products of this compound oxidation by various reactive oxygen species. nih.gov When this compound is oxidized with singlet oxygen (¹O₂), MS analysis can detect the formation of specific oxidation products. nih.gov Similarly, the disulfide of this compound can be generated by reaction with hydrogen peroxide and its formation confirmed by electrospray MS. nih.gov This approach is crucial for understanding how this compound and its derivatives are modified under conditions of oxidative stress.

In Vitro Experimental Models

To investigate the biological activities of this compound, researchers utilize various in vitro experimental models. These models, which include cell-based assays and enzyme kinetics studies, allow for the controlled examination of the compound's effects in a biological context.

Cell-Based Assays for Oxidative Stress Evaluation (e.g., neuronal cells, keratinocytes)

Cell-based assays are essential for evaluating the cytoprotective effects of this compound against oxidative stress. In these experiments, cultured cells, such as neuronal cells or keratinocytes, are exposed to an oxidizing agent to induce stress, and the ability of this compound to mitigate the resulting damage is assessed.

Studies have shown that this compound derivatives can protect cells from oxidative damage. For example, in neuronal cells, treatment with a 2-mercapto-L-histidine derivative led to a decrease in reactive oxygen species (ROS) levels compared to untreated controls, suggesting a protective role against oxidative damage. Similarly, the antioxidant properties of this compound analogues have been explored for their potential use in cosmetics, implying studies involving skin cells like keratinocytes. nih.gov These assays often measure markers of oxidative stress, cell viability, and the activation of cellular signaling pathways involved in the oxidative stress response.

Enzyme Kinetics Studies with this compound and Derivatives

Enzyme kinetics studies are performed to understand how this compound and its derivatives interact with enzymes. These studies can reveal whether the compound acts as a substrate, an inhibitor, or a modulator of enzyme activity.

For instance, the disulfide of 2-thiohistidine has been used as a substrate in enzyme kinetics assays with mammalian thioredoxin reductase (TrxR). nih.gov The activity of the enzyme can be monitored by observing the change in absorbance of a substrate over time using a UV-Vis spectrophotometer. nih.gov Such studies have shown that the disulfide of 2-thioHis is a substrate for TrxR. nih.gov

Furthermore, enzyme kinetics studies have been used to investigate the inhibitory effects of thiohistidine derivatives on enzymes like gamma-glutamyl transpeptidase (GGT). unina.itnih.gov These studies determine key kinetic parameters such as the inhibition constant (Ki), which quantifies the potency of the inhibitor. For example, 5-thiohistidine derivatives have been identified as reversible, non-competitive-like inhibitors of GGT. nih.govresearchgate.net

The following table summarizes findings from enzyme kinetics studies involving thiohistidine derivatives:

| Enzyme | Thiohistidine Derivative | Role | Finding | Reference |

| Thioredoxin Reductase (TrxR) | Disulfide of 2-thioHis | Substrate | The disulfide is reduced by TrxR. | nih.gov |

| Gamma-Glutamyl Transpeptidase (GGT) | 5-Thiohistidine | Inhibitor | Acts as a reversible, non-competitive-like inhibitor. | nih.govresearchgate.net |

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical Assays)

The antioxidant potential of this compound and its derivatives is frequently evaluated using a variety of in vitro free radical scavenging assays. These assays provide a quantitative measure of a compound's ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress. Common methods employed in this compound research include the DPPH, ABTS, and hydroxyl radical scavenging assays.

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method to assess antioxidant activity. mdpi.comacademicjournals.org The principle lies in the reduction of the stable DPPH radical, which is purple, to the yellow-colored diphenylpicrylhydrazine by an antioxidant compound. academicjournals.org The decrease in absorbance, typically measured at 517 nm, is proportional to the radical scavenging capacity of the tested substance. mdpi.comnih.gov Studies have shown that while histidine-containing peptides exhibit weak DPPH scavenging ability, the substitution of histidine with this compound significantly enhances this activity. nih.gov For instance, peptides containing this compound demonstrate strong, albeit sometimes slower, DPPH radical scavenging, indicating their potent antioxidant properties. nih.gov

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay is another prevalent method. hilarispublisher.com In this assay, the ABTS radical cation (ABTS•+), a soluble blue-green chromogen, is generated by oxidizing ABTS with an agent like potassium persulfate. hilarispublisher.comsigmaaldrich.com Antioxidants present in a sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically, often at 734 nm. nih.govmdpi.com This assay is versatile as it can be used at various pH levels and is applicable to both hydrophilic and lipophilic antioxidants. hilarispublisher.commdpi.com Research has consistently shown that this compound analogues are highly effective at quenching the ABTS radical. researchgate.netnih.gov Notably, the 2-thiohistidine analogue of GHK-tripeptide was found to completely quench ABTS radicals, with an antioxidant capacity significantly greater than that of free this compound. nih.govnih.gov

The hydroxyl radical (•OH) scavenging assay is crucial for evaluating the ability of a compound to neutralize one of the most reactive and damaging ROS. Hydroxyl radicals can be generated via the Fenton reaction (FeSO₄ + H₂O₂) and their presence is often detected using electron paramagnetic resonance (EPR) spectroscopy with a spin trap like DMPO. nih.govd-nb.info this compound-containing peptides have demonstrated remarkable hydroxyl radical scavenging capabilities. nih.govresearchgate.net In specific studies, the 2-thioHis analogue of the GHK-tripeptide was able to completely quench hydroxyl radicals, highlighting the significant protective effect conferred by the thiohistidine moiety. nih.govnih.gov

| Assay | Principle | Key Findings for this compound & Analogues | Citation |

|---|---|---|---|

| DPPH Radical Scavenging | Reduction of the stable DPPH radical by an antioxidant, measured by a decrease in absorbance at ~517 nm. | Substitution of histidine with this compound in peptides imparts strong DPPH scavenging activity. The reaction may be slower than some standards but is effective. | mdpi.comacademicjournals.orgnih.gov |

| ABTS Radical Cation Scavenging | Reduction of the pre-formed ABTS•+ radical cation by an antioxidant, leading to decolorization measured at ~734 nm. | This compound analogues are potent scavengers of ABTS•+. The GHK-tripeptide analogue completely quenched the radical. | nih.govhilarispublisher.comresearchgate.netnih.gov |

| Hydroxyl Radical (•OH) Scavenging | Neutralization of highly reactive hydroxyl radicals, often detected by EPR spectroscopy. | This compound-containing peptides show excellent hydroxyl radical scavenging activity, with some analogues achieving complete quenching. | nih.govresearchgate.netnih.gov |

In Vivo Research Models and Systems

Application in Animal Models for Investigating Biological Effects (e.g., reproductive biology)

The biological effects of this compound derivatives are being explored in various animal models to understand their physiological roles. A notable area of investigation is reproductive biology, particularly in conditions associated with high oxidative stress. For example, the this compound derivative L-(+)-Ergothioneine has been studied in the Reduced Uterine Perfusion Pressure (RUPP) rat model, a well-established preclinical model for preeclampsia. ahajournals.org This condition is characterized by placental ischemia and elevated maternal mitochondrial ROS. Research has demonstrated that treatment with mitochondria-targeted antioxidants can attenuate hypertension and improve fetal outcomes in the RUPP model. ahajournals.org The application of ergothioneine (B1671048) in these models is based on its potent antioxidant properties and its potential to mitigate the mitochondrial dysfunction and oxidative damage that are central to the pathophysiology of such reproductive disorders. ahajournals.org

Microbial Systems for Biosynthesis Pathway Elucidation

Microbial systems have been instrumental in deciphering the biosynthetic pathways of thiohistidine compounds. The elucidation of these pathways is crucial for understanding how organisms produce these unique molecules and for enabling their potential biotechnological production. researchgate.net Various microorganisms, including bacteria and fungi, are known to synthesize ergothioneine, a trimethylated derivative of this compound. mdpi.com

Key discoveries have been made by studying organisms such as Mycobacterium smegmatis, the fungus Neurospora crassa, and the anaerobic bacterium Chlorobium limicola. mdpi.commdpi.com In M. smegmatis, a five-gene cluster (egtA-E) was identified as being responsible for ergothioneine biosynthesis. researchgate.net In fungi, two primary genes, egt-1 and egt-2, are required for the pathway. researchgate.net These studies have identified the core enzymatic reactions, which typically start from the amino acid L-histidine. nih.govnih.gov The central enzymes in these pathways, such as the sulfoxide (B87167) synthase EgtB or OvoA, catalyze the critical C-S bond formation, coupling histidine or its derivatives with a sulfur donor, often cysteine. unina.itchimia.ch Reconstituting these pathways in heterologous microbial hosts like Bacillus licheniformis has confirmed the function of these genes and opened avenues for the microbial fermentation and production of ergothioneine. mdpi.com

Computational and Bioinformatics Studies

Mechanistic Investigations using Quantum Mechanics/Molecular Mechanics (QM/MM) and Density Functional Theory (DFT)

Computational methods are powerful tools for investigating the intricate reaction mechanisms of enzymes involved in this compound biosynthesis. Quantum Mechanics/Molecular Mechanics (QM/MM) and Density Functional Theory (DFT) studies have been particularly valuable in exploring the catalytic mechanisms of sulfoxide synthases like EgtB and OvoA, which catalyze the key oxidative C-S bond formation. unina.itrsc.org

These computational approaches allow researchers to model different potential reaction pathways and intermediates that are often too transient to be observed experimentally. rsc.org For the EgtB and OvoA enzymes, there has been a debate over the sequence of catalytic events: whether C-S bond formation precedes sulfur oxidation or vice versa. researchgate.netunina.it DFT and QM/MM calculations have explored these alternative mechanisms. unina.itnih.gov For instance, QM/MM studies have suggested a role for specific amino acid residues, such as a tyrosine residue (Tyr377 in EgtB), in the catalytic cycle, potentially through a proton-coupled electron transfer process to activate oxygen intermediates. nih.gov These computational models provide detailed energetic and structural insights into the transition states, helping to refine our understanding of how these enzymes achieve their unique and complex transformations. unina.itmdpi.comrsc.org

Genomic and Metagenomic Data Analysis for Pathway Distribution

Bioinformatics approaches, including the analysis of genomic and metagenomic data, have been essential for understanding the distribution of this compound and ergothioneine biosynthetic pathways across the tree of life. By searching for homologous genes of known biosynthetic enzymes, researchers can predict the capability of an organism to produce these compounds. chimia.ch

Synthetic Strategies for L 2 Thiohistidine and Analogues for Research

Chemical Synthesis Methodologies

Chemical synthesis remains a fundamental approach for producing L-2-Thiohistidine and its analogues. Various methods have been refined to improve yield, purity, and sustainability, providing researchers with the necessary materials to explore their biochemical functions.

A well-established method for synthesizing this compound is a multistep chemical route starting from the readily available amino acid, L-Histidine. nih.govnih.gov This process involves the regioselective introduction of a sulfur-containing group onto the imidazole (B134444) ring of histidine.

One common procedure begins by dissolving L-histidine hydrochloride monohydrate in deionized water, which is then cooled to 0 °C. nih.govnih.gov Bromine is added to the solution, resulting in a distinctive orange color. nih.gov After a short period, L-cysteine is introduced to the reaction mixture. nih.govnih.gov The subsequent key step involves the addition of a thiol, such as 3-mercaptopropionic acid, and heating the mixture, typically at 95-100°C for an extended period (e.g., 18 hours). nih.govgoogle.com This heating step facilitates the cleavage of the intermediate His-Cys adduct to form this compound. google.com

Following the reaction, the product is isolated from the dark brown aqueous solution. This involves an extraction with an organic solvent like ethyl acetate (B1210297) to remove impurities, with the desired product remaining in the aqueous phase. nih.govgoogle.com The pH of the aqueous layer is then adjusted to precipitate the this compound, which is collected by filtration, washed, and dried. google.com This route, while effective, can result in yields varying between 40% and 50%. google.comresearchgate.net

| Step | Reagent/Condition | Purpose |

| 1. Bromination | Bromine (Br₂) at 0 °C | Activates the C2 position of the imidazole ring of L-Histidine. nih.gov |

| 2. Adduct Formation | L-Cysteine (Cys) | Forms a His-Cys intermediate adduct. nih.gov |

| 3. Thiolysis & Cleavage | 3-mercaptopropionic acid at 95-100°C | Cleaves the His-Cys adduct to yield this compound. nih.govgoogle.com |

| 4. Purification | Ethyl acetate extraction, pH adjustment, filtration | Isolates and purifies the final this compound product. nih.govgoogle.com |

The incorporation of this compound into peptides is crucial for studying how this unique amino acid affects peptide structure and function. Historically, this process was hampered by the need for harsh conditions to protect the thione group during synthesis and subsequently deprotect it. nih.govresearchgate.net

A significant advancement has been the development of a protecting-group-free strategy for solid-phase peptide synthesis (SPPS). nih.govnih.gov This novel approach is based on the finding that the thione group of this compound and its betaine (B1666868) derivative, ergothioneine (B1671048) (EGT), exhibits low reactivity with electrophilic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). nih.govresearchgate.net This inherent stability allows the thione to remain unprotected during the standard cycles of peptide synthesis without undergoing undesirable side reactions. nih.gov

This strategy has been successfully employed to synthesize analogues of bioactive peptides where a histidine residue is replaced by this compound. researchgate.netnih.gov Examples include analogues of carnosine (β-alanyl-L-histidine), GHK-tripeptide (glycyl-L-histidyl-L-lysine), and other His-containing peptides. nih.govnih.gov Research has shown that these 2-thioHis-containing peptides exhibit enhanced antioxidant, radical scavenging, and copper-binding properties compared to their native histidine counterparts. researchgate.netnih.gov This protecting-group-free method simplifies the synthesis process, making this compound-containing peptides more accessible for research. researchgate.net

In line with the principles of green chemistry, sustainable and biomimetic methods for synthesizing this compound have been developed. These approaches aim to reduce the use of hazardous reagents and minimize the number of synthetic steps. researchgate.netrsc.org

A notable biomimetic approach utilizes biomass-derived L-cysteine as a sustainable sulfur source for the synthesis of this compound and its derivative, L-ergothioneine. researchgate.netrsc.org This method is a simple, one-pot, two-step procedure conducted in water, which significantly enhances its environmental profile. rsc.org The key steps involve a bromine-induced regioselective introduction of cysteine onto the histidine ring, followed by a thermal cleavage reaction in the presence of a thiol. researchgate.netrsc.org This process is a safer alternative to methods that use hazardous reagents like red phosphorus. rsc.org

This protecting-group-free synthesis drastically reduces the number of steps compared to traditional multi-step procedures that require protection and deprotection of functional groups. researchgate.net While the use of liquid bromine in water presents a challenge, research has explored alternative methods, such as the in situ generation of bromine or hypobromous acid (HOBr), to further improve the safety and sustainability of the process. rsc.org

| Feature | Traditional Multistep Synthesis | Sustainable Biomimetic Synthesis |

| Starting Material | L-Histidine nih.gov | L-Histidine rsc.org |

| Sulfur Source | Various sulfur reagents rsc.org | Biomass-derived L-Cysteine rsc.org |

| Solvent | Often involves organic solvents mdpi.com | Water rsc.org |

| Key Reagents | May involve hazardous reagents rsc.org | Bromine (alternatives explored), Thiols rsc.org |

| Protecting Groups | Often required, especially for peptide synthesis nih.gov | Protecting-group-free researchgate.netrsc.org |

| Number of Steps | Multiple steps including protection/deprotection researchgate.net | Reduced number of steps (one-pot, two-step) rsc.org |

Protecting-Group-Free Approaches in Peptide Synthesis

Engineering for Bioproduction and Analog Development

Beyond chemical synthesis, bio-engineering approaches offer promising avenues for the production of this compound and its incorporation into larger molecules like peptides. These methods leverage cellular machinery for efficient and specific synthesis.

Microbial fermentation is a powerful technology for producing a wide range of biochemicals, including amino acids and their derivatives. While direct, large-scale fermentation routes specifically for this compound are still an emerging area, the technology is well-established for its precursor, L-histidine, and its trimethylated derivative, ergothioneine. nih.govnih.gov

The biosynthesis of ergothioneine from L-histidine is known to occur in various microbes, including fungi and bacteria. nih.gov Industrial production of these thiohistidine derivatives often relies on culturing specific microbial strains under optimized fermentation conditions, followed by extraction and purification.

A critical factor for the bioproduction of this compound is a robust supply of its precursor, L-histidine. Significant progress has been made in metabolically engineering microorganisms like Escherichia coli to overproduce L-histidine from simple carbon sources like glucose. nih.gov By optimizing the expression of histidine biosynthesis genes, strengthening the supply of key metabolic precursors like phosphoribosyl pyrophosphate (PRPP), and rerouting competing metabolic pathways, researchers have achieved very high titers of L-histidine (up to 66.5 g/L) in fed-batch fermentation. nih.gov These engineered strains represent a vital platform for the future development of microbial cell factories designed for the high-yield production of this compound.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides in a controlled, stepwise manner. csic.es This technique has been successfully adapted for the incorporation of this compound into peptide chains, enabling the development of novel analogues for research. nih.govresearchgate.net

The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov To incorporate this compound, it is first protected with an Fmoc group on its α-amine, creating Fmoc-L-2-thioHis-OH. nih.gov This building block can then be used in a standard SPPS protocol.

A typical synthesis starts with a solid support resin, such as 2-chlorotrityl chloride resin. nih.govscielo.br The first Fmoc-protected amino acid is attached to this resin. scielo.br The synthesis proceeds through iterative cycles of:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain, usually with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov

Coupling: Addition of the next Fmoc-protected amino acid (such as Fmoc-L-2-thioHis-OH), which is activated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to facilitate peptide bond formation. nih.gov

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any side-chain protecting groups are removed. csic.es Using the protecting-group-free strategy for the thione moiety, standard Fmoc SPPS techniques have been successfully used to insert this compound in place of histidine in various target peptides. nih.gov

| Parameter | Description |

| Chemistry | Fmoc (9-fluorenylmethyloxycarbonyl) strategy nih.gov |

| Resin | 2-chlorotrityl chloride resin is commonly used. nih.govscielo.br |

| Amino Acid Derivative | N-Fmoc-L-2-thioHis is prepared and used for coupling. nih.gov |

| Coupling Agent | HATU in the presence of a base like N-methylmorpholine (NMM). nih.gov |

| Fmoc Removal | A solution of piperidine in dimethylformamide (DMF). nih.gov |

| Thione Protection | Not required, simplifying the overall synthesis. nih.govnih.gov |

Design and Synthesis of this compound-Based Chemical Probes

The development of chemical probes derived from this compound (2-thioHis) is a strategic approach to investigate and modulate biological processes. These probes are particularly valuable as they are analogues of ergothioneine (EGT), a naturally occurring antioxidant that cannot be incorporated into peptides due to its trimethylated α-nitrogen. researchgate.netnih.gov By substituting histidine with this compound in bioactive peptides, researchers can create novel molecules with enhanced properties, such as increased antioxidant capacity and metal-chelating abilities. researchgate.netnih.gov These this compound-containing peptides serve as functional probes to explore biological activities. nih.gov

A significant challenge in the synthesis of these peptide-based probes has been the protection of the thione group in this compound, which often required harsh chemical conditions for both protection and subsequent deprotection. researchgate.netnih.gov A key innovation in the design of synthetic strategies has been to perform solid-phase peptide synthesis (SPPS) with the thione group of this compound left unprotected. researchgate.netnih.gov This approach is based on the observed low reactivity of the thione group with electrophilic disulfides, which simplifies the synthetic process considerably. researchgate.netnih.gov

The design of these probes often involves identifying existing bioactive peptides containing histidine and replacing it with this compound. nih.gov This substitution is intended to impart the unique properties of the thione group, such as potent radical scavenging and copper binding, to the parent peptide. researchgate.netnih.gov

Synthesis of this compound Precursor

The foundational step in creating these probes is the synthesis of the this compound amino acid itself. A common procedure, adapted from Erdelmeier et al. (2012), involves a one-pot, two-step reaction in water. nih.govresearchgate.net The synthesis starts with L-histidine, which is first brominated and then reacted with L-cysteine as a sustainable sulfur source. nih.govresearchgate.net

Table 1: Key Reagents for this compound Synthesis

| Reagent | Role |

|---|---|

| L-Histidine | Starting amino acid |

| Bromine | Activating and oxidizing agent |

| L-Cysteine | Sulfur source |

The reaction is typically performed at a larger scale (e.g., 10g or more) for optimal results. nih.govresearchgate.net The process begins by dissolving L-histidine in water and cooling the solution to 0 °C. nih.gov Bromine is then added, followed by the addition of L-cysteine. nih.gov The mixture is stirred at 0 °C and then heated, leading to the formation of this compound. nih.gov This method provides yields of approximately 40-50%. researchgate.net

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the this compound monomer is prepared, it must be suitable for incorporation into a peptide chain using SPPS. This requires the addition of a fluorenylmethoxycarbonyl (Fmoc) protecting group to the α-amino group of this compound. nih.gov This reaction is typically carried out by treating this compound with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base like triethylamine (B128534) (TEA). nih.gov

With N-Fmoc-L-2-thioHis in hand, it can be used in standard SPPS protocols. The key feature of the modern strategy is the decision to leave the thione functional group unprotected throughout the synthesis. researchgate.netnih.gov This has been successfully applied to the synthesis of analogues of several bioactive peptides. researchgate.netnih.gov

Table 2: Examples of this compound-Based Peptide Probes

| Parent Peptide | Sequence | Resulting 2-thioHis Analogue |

|---|---|---|

| Carnosine | H-βAH-OH | H-βA(2-thioHis)-OH |

| GHK-tripeptide | H-GHK-OH | H-G(2-thioHis)K-OH |

Data sourced from Jenny et al., 2021. nih.gov

Research Findings

The synthesis of these this compound-based probes has enabled detailed investigation into their functional capabilities. Research has shown that substituting histidine with this compound significantly enhances the antioxidant and metal-binding properties of the peptides. researchgate.netnih.gov

For instance, the 2-thioHis analogue of the GHK-tripeptide demonstrated a remarkable ability to quench hydroxyl and ABTS radicals, with an antioxidant capacity significantly greater than that of free this compound. researchgate.netnih.gov This suggests a synergistic effect between the peptide backbone and the incorporated 2-thioHis residue. Furthermore, qualitative analysis using techniques like low-temperature electron paramagnetic resonance (EPR) and UV-Vis spectroscopy has confirmed the ability of these peptide analogues to bind Cu(II). nih.gov This is a critical function, as chelation of redox-active metals like copper can prevent the generation of damaging reactive oxygen species. nih.gov

These findings validate the design strategy, demonstrating that this compound can be successfully incorporated into peptides without protecting the thione group, and that the resulting probes are powerful tools for studying oxidative stress and metal homeostasis. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for L 2 Thiohistidine

Elucidation of Undiscovered Biological Functions

While much of the interest in L-2-thiohistidine stems from its role as a precursor to ergothioneine (B1671048), researchers are beginning to explore its intrinsic biological activities. nih.govmdpi.com Ergothioneine is a thione, a characteristic that makes it resistant to autoxidation at physiological pH. nih.govnih.gov this compound shares the 2-thioimidazole group with ergothioneine, which is key to its antioxidant properties. nih.govresearchgate.net

Future research will likely focus on delineating the specific functions of this compound that are independent of its conversion to ergothioneine. Given its structural similarity to histidine, it is plausible that this compound could modulate metabolic pathways where histidine is a key player. researchgate.net For instance, histidine is a precursor to carnosine, a dipeptide with significant antioxidant and buffering capabilities in muscle tissue. researchgate.netnsf.gov Investigating whether this compound can be incorporated into similar dipeptides or influence their synthesis and function is a promising area of inquiry.

Furthermore, the antioxidant properties of this compound itself warrant deeper investigation. Studies have shown its ability to scavenge free radicals, and preliminary research suggests it may offer protection against oxidative stress. researchgate.net A study on goat semen cryopreservation indicated that this compound might beneficially affect sperm parameters post-thawing, pointing towards a role in mitigating cryo-injury, a process where oxidative stress is a major factor. researchgate.net

Exploration of Novel Molecular Targets and Signaling Pathways

A key avenue for future research is the identification of specific molecular targets and signaling pathways modulated by this compound. Its ability to chelate metal ions, a property shared with ergothioneine, suggests potential interactions with metalloenzymes and signaling pathways regulated by metal ions like copper and zinc. nih.gov The thiol group in this compound enables it to bind with these metal ions, potentially influencing enzymatic activities and protecting against metal-induced toxicity.

Recent studies have begun to explore the incorporation of this compound into peptides to enhance their antioxidant and metal-binding properties. nih.govnih.gov For example, substituting histidine with this compound in bioactive peptides like GHK-tripeptide and carnosine has been shown to impart strong radical-scavenging and copper-binding abilities. nih.govresearchgate.net This suggests that this compound-containing peptides could be designed to target specific cellular compartments or pathways affected by oxidative stress and metal dysregulation.

Moreover, the interaction of this compound with redox-sensitive signaling pathways is a critical area for exploration. Oxidative stress is implicated in numerous diseases, and understanding how this compound modulates cellular responses to oxidative insults could reveal novel therapeutic targets. This includes investigating its effects on transcription factors and protein kinases that are regulated by cellular redox status.

Advancements in Biotechnological Applications for Research Tools

The unique properties of this compound make it a valuable tool for various biotechnological applications. Its ability to be incorporated into peptides without the need for protecting the thione group during solid-phase peptide synthesis opens up new possibilities for creating novel antioxidant peptides. nih.govnsf.gov This strategy has been successfully used to create analogues of bioactive peptides with enhanced antioxidant and metal-binding properties. nih.govresearchgate.net

Future advancements could focus on developing this compound-based probes to study redox biology in living cells. Its reactivity with specific reactive oxygen species could be harnessed to design fluorescent or mass spectrometry-based reporters for monitoring oxidative stress in real-time.

Furthermore, the biosynthesis of this compound and its derivatives is an area ripe for biotechnological innovation. While chemical synthesis methods exist, microbial fermentation offers a more sustainable and potentially cost-effective production route. researchgate.net Genetically engineering microorganisms to overproduce this compound or its derivatives could provide a scalable source for research and commercial applications. researchgate.net For instance, diatoms, which are known to produce other thiohistidines like ovothiols, could be explored as potential biofactories. royalsocietypublishing.org

Interdisciplinary Research Integrating Omics and Structural Biology

To gain a comprehensive understanding of this compound's role in biology, an interdisciplinary approach that integrates "omics" technologies with structural biology will be crucial. nih.gov

Metabolomics can be used to track the fate of this compound in cells and organisms, identifying its metabolic products and the pathways it influences. This will help to distinguish its direct effects from those of its downstream metabolites like ergothioneine.

Proteomics can identify proteins that interact with this compound or are post-translationally modified in its presence. This can reveal its molecular targets and the signaling cascades it modulates. Combining proteomics with structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide detailed atomic-level insights into how this compound binds to its protein targets and influences their function. nih.govbbcc-meetings.it